molecular formula C15H15N5 B10851269 N*6*-Benzyl-quinazoline-2,4,6-triamine

N*6*-Benzyl-quinazoline-2,4,6-triamine

Cat. No.: B10851269
M. Wt: 265.31 g/mol
InChI Key: PTWJNRZKGULCMJ-UHFFFAOYSA-N
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Description

N6-Benzyl-quinazoline-2,4,6-triamine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structure of N6-Benzyl-quinazoline-2,4,6-triamine consists of a quinazoline core with three amine groups at positions 2, 4, and 6, and a benzyl group attached to the nitrogen at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyl-quinazoline-2,4,6-triamine typically involves the intramolecular C-H activation reaction of para-nitro aniline, trichloroacetonitrile, and isocyanides in a one-pot reaction . This method is efficient and yields high-purity products.

Industrial Production Methods: Industrial production of N6-Benzyl-quinazoline-2,4,6-triamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N6-Benzyl-quinazoline-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N6-Benzyl-quinazoline-2,4,6-triamine has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

6-N-benzylquinazoline-2,4,6-triamine

InChI

InChI=1S/C15H15N5/c16-14-12-8-11(6-7-13(12)19-15(17)20-14)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H4,16,17,19,20)

InChI Key

PTWJNRZKGULCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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